molecular formula C18H20ClN3O2 B11300016 2-(4-Chlorophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

2-(4-Chlorophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B11300016
M. Wt: 345.8 g/mol
InChI Key: WKEULRQAFHUGKW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a chlorophenoxy group, a pyridinylmethyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction between 4-chlorophenol and an appropriate alkylating agent.

    Pyridinylmethyl Piperazine Formation: The pyridinylmethyl group can be attached to piperazine through a reductive amination reaction, where pyridine-4-carboxaldehyde reacts with piperazine in the presence of a reducing agent.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the pyridinylmethyl piperazine intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridinylmethyl group, converting it to a piperidinylmethyl group.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Piperidinylmethyl derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-(4-Chlorophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone: Similar structure but with a pyridin-3-ylmethyl group.

    2-(4-Chlorophenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone: Similar structure but with a pyridin-2-ylmethyl group.

    2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone: Similar structure but with a bromophenoxy group instead of a chlorophenoxy group.

Uniqueness: The uniqueness of 2-(4-Chlorophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H20ClN3O2/c19-16-1-3-17(4-2-16)24-14-18(23)22-11-9-21(10-12-22)13-15-5-7-20-8-6-15/h1-8H,9-14H2

InChI Key

WKEULRQAFHUGKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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